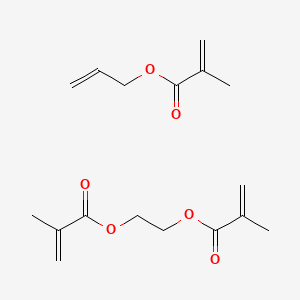

2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate

Description

2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate is a polymeric compound widely used in various industrial applications. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in different formulations. It is commonly used in coatings, adhesives, and sealants due to its robust performance characteristics.

Properties

CAS No. |

182212-41-5 |

|---|---|

Molecular Formula |

C17H24O6 |

Molecular Weight |

324.373 |

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O4.C7H10O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-9-7(8)6(2)3/h1,3,5-6H2,2,4H3;4H,1-2,5H2,3H3 |

InChI Key |

MRFOTSXVCULFDT-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C |

Synonyms |

ALLYL METHACRYLATES CROSSPOLYMER |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed with the initiators and other additives to control the polymerization rate and molecular weight distribution. The reaction conditions are carefully monitored to ensure consistent product quality and performance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The polymer can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles like amines and thiols can react with the polymer under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.

Scientific Research Applications

2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of advanced materials and composites.

Biology: Employed in the development of biocompatible coatings and drug delivery systems.

Medicine: Utilized in the formulation of medical adhesives and sealants.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate involves the formation of a cross-linked polymer network. The polymerization process creates a three-dimensional structure that imparts mechanical strength and chemical resistance to the material. The molecular targets and pathways involved in this process include the interaction of the monomers with the initiators and the subsequent propagation of the polymer chain.

Comparison with Similar Compounds

Similar Compounds

- Methacrylic acid, ethylene ester

- Diglycol dimethacrylate

- Ethylene dimethacrylate

- Ethylene glycol bis(methacrylate)

- Ethylene glycol dimethacrylate

Uniqueness

2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate stands out due to its unique combination of mechanical properties and chemical resistance. Compared to similar compounds, it offers enhanced performance in demanding applications, making it a preferred choice in various industrial and research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.